9-Ribosyl-trans-zeatin 5'-monophosphate is a significant compound in the field of plant biochemistry, classified as a purine ribonucleoside 5'-monophosphate. It is characterized by the substitution of adenosine monophosphate at the N-6 position with a (2E)-4-hydroxy-3-methylbut-2-en-1-yl group, which is a derivative of trans-zeatin, a well-known cytokinin involved in various plant growth processes. This compound plays a crucial role in cytokinin metabolism and signaling, influencing plant development and response to environmental stimuli .
9-Ribosyl-trans-zeatin 5'-monophosphate is derived from trans-zeatin, which is produced in plants and some microorganisms. Its classification falls under the category of nucleotides, specifically ribonucleotides, due to its ribose sugar component and phosphate group. The compound is recognized for its involvement in cellular processes related to growth and differentiation in plants .
The synthesis of 9-Ribosyl-trans-zeatin 5'-monophosphate can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as pH, temperature, and concentration of reactants to ensure high yields and purity. Techniques like chromatography are frequently employed to purify the synthesized compounds from byproducts .
The molecular structure of 9-Ribosyl-trans-zeatin 5'-monophosphate can be described by its molecular formula , with an average mass of approximately 431.338 Da and a monoisotopic mass of 431.120605 Da. The structural representation shows a ribonucleotide backbone with specific functional groups that contribute to its biological activity:
9-Ribosyl-trans-zeatin 5'-monophosphate participates in various biochemical reactions:
These reactions are typically catalyzed by specific enzymes such as kinases and phosphatases found within plant cells. Understanding these reactions is crucial for elucidating cytokinin metabolism pathways .
The mechanism of action for 9-Ribosyl-trans-zeatin 5'-monophosphate primarily revolves around its role as a cytokinin:
Studies have shown that this compound can modulate responses to environmental stressors by altering metabolic pathways involved in growth regulation .
9-Ribosyl-trans-zeatin 5'-monophosphate is typically found as a white to off-white powder. It is soluble in water due to its polar nature stemming from the ribose sugar and phosphate group.
Key chemical properties include:
9-Ribosyl-trans-zeatin 5'-monophosphate has several applications in scientific research:
The biosynthesis of 9-ribosyl-trans-zeatin 5'-monophosphate (hereafter tZRMP) is catalyzed by a series of specialized enzymes that convert adenosine phosphates into bioactive cytokinins. The initial step involves adenylate isopentenyltransferases (IPTs), which transfer a dimethylallyl diphosphate (DMAPP) moiety to the N⁶ position of adenosine 5'-monophosphate (AMP). This reaction yields isopentenyladenine riboside 5'-monophosphate (iPRMP), the immediate precursor to tZRMP [6].
Subsequent hydroxylation of iPRMP occurs via cytochrome P450 monooxygenases (CYP735A family), which catalyze the stereospecific formation of the trans-hydroxylated side chain characteristic of zeatin-type cytokinins. This enzymatic step converts iPRMP to trans-zeatin riboside 5'-monophosphate (tZRMP) with high specificity [6] [8]. The final activation involves LONELY GUY (LOG) enzymes, which directly hydrolyze tZRMP to the bioactive free base trans-zeatin. LOG proteins exhibit strict substrate specificity for cytokinin riboside 5'-monophosphates and do not react with AMP or other nucleoside phosphates [8].
Table 1: Key Enzymes in tZRMP Biosynthesis
Enzyme | EC Number | Reaction | Product |
---|---|---|---|
Adenylate IPT | 2.5.1.27/112 | Prenylation of AMP | iPRMP |
CYP450 Monooxygenase | 1.14.14.- | Hydroxylation of isopentenyl side chain | tZRMP |
LOG Phosphoribohydrolase | 3.2.2.n1 | Hydrolysis of tZRMP | trans-zeatin + ribose-5-P |
trans-Zeatin (tZ) serves as a central precursor for multiple phosphorylated and glycosylated cytokinin derivatives. The ribosylation of tZ at the N9 position of the purine ring forms trans-zeatin riboside (tZR), which is subsequently phosphorylated by adenosine kinase to yield tZRMP [7] [10]. This phosphorylation is critical for cellular retention due to the anionically charged phosphate group at physiological pH, which prevents passive diffusion across membranes [4].
The structural features enabling precursor utilization include:
Interconversion between tZR and tZRMP occurs via kinase/phosphatase systems, while phosphoribosyltransferases convert tZ to tZRMP directly, linking the free base to nucleotide pools [8].
Table 2: Phosphorylation States of trans-Zeatin Derivatives
Compound | Chemical Formula | Net Charge (pH 7.3) | Biological Role |
---|---|---|---|
trans-Zeatin (tZ) | C₁₀H₁₃N₅O | 0 | Bioactive cytokinin |
trans-Zeatin riboside (tZR) | C₁₅H₂₁N₅O₅ | 0 | Transport form |
tZR 5'-monophosphate (tZRMP) | C₁₅H₂₂N₅O₈P | -2 | Precursor storage/activation |
tZR 5'-phosphate(2−) (anionic form) | C₁₅H₂₀N₅O₈P²⁻ | -2 | Dominant physiological form |
The integration of ribose-5-phosphate (R5P) into cytokinin biosynthesis occurs through the purine salvage pathway. R5P is activated to 5-phosphoribosyl-1-pyrophosphate (PRPP), which serves as the ribose-5-phosphate donor for de novo purine synthesis and nucleotide interconversions [6] [8].
Key metabolic intersections include:
Table 3: Metabolic Flux from Ribose-5-Phosphate to tZRMP
Intermediate | Enzyme | Product | Pathway Branch |
---|---|---|---|
Ribose-5-phosphate | PRPP synthetase | 5-Phosphoribosyl-α-pyrophosphate | Purine salvage |
PRPP + AMP | IPT enzyme | iPRMP | De novo cytokinin synthesis |
iPRMP | CYP735A monooxygenase | tZRMP | Hydroxylation |
tZRMP + H₂O | LOG phosphoribohydrolase | trans-zeatin + ribose-5-P | Activation |
The LOG-mediated pathway represents a short activation route that bypasses energetically costly dephosphorylation and glycoside hydrolysis steps. This efficiency is critical in meristematic tissues where localized cytokinin activation regulates cell division [8].
Table 4: Kinetic Parameters of LOG Enzymes in tZRMP Activation (Arabidopsis thaliana)
LOG Isoform | Km (tZRMP) (μM) | Vmax (nmol/min·mg) | kcat/Km (M⁻¹s⁻¹) | Tissue Specificity |
---|---|---|---|---|
LOG1 | 0.8 ± 0.1 | 42.3 ± 3.2 | 1.9 × 10⁵ | Shoot meristems |
LOG3 | 1.2 ± 0.2 | 38.7 ± 2.9 | 1.2 × 10⁵ | Vascular tissue |
LOG4 | 0.5 ± 0.1 | 29.4 ± 1.8 | 2.8 × 10⁵ | Embryos, root tips |
LOG5 | 1.8 ± 0.3 | 18.2 ± 1.5 | 0.4 × 10⁵ | Senescing leaves |
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